molecular formula C36H29N3O3 B11650423 ethyl 4-{3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate

ethyl 4-{3-[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate

Cat. No.: B11650423
M. Wt: 551.6 g/mol
InChI Key: GDXTXGPSYNXUES-SJIPCVTESA-N
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Description

ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE is a complex organic compound with a unique structure that includes a pyrazole and pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole ring, followed by the formation of the pyrrole ring through cyclization reactions. The final esterification step involves the reaction with ethyl benzoate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(3-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}-2,5-DIPHENYL-1H-PYRROL-1-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C36H29N3O3

Molecular Weight

551.6 g/mol

IUPAC Name

ethyl 4-[3-[(Z)-(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]-2,5-diphenylpyrrol-1-yl]benzoate

InChI

InChI=1S/C36H29N3O3/c1-3-42-36(41)28-19-21-30(22-20-28)38-33(26-13-7-4-8-14-26)24-29(34(38)27-15-9-5-10-16-27)23-32-25(2)37-39(35(32)40)31-17-11-6-12-18-31/h4-24H,3H2,1-2H3/b32-23-

InChI Key

GDXTXGPSYNXUES-SJIPCVTESA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)/C=C\4/C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C3=CC=CC=C3)C=C4C(=NN(C4=O)C5=CC=CC=C5)C)C6=CC=CC=C6

Origin of Product

United States

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